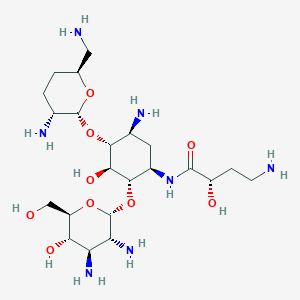
2''-Amino-2''-deoxyarbekacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2''-Amino-2''-deoxyarbekacin, also known as this compound, is a useful research compound. Its molecular formula is C22H45N7O9 and its molecular weight is 551.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Kanamycin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
The primary application of 2''-amino-2''-deoxyarbekacin lies in its antibacterial properties . Research has demonstrated that this compound exhibits potent activity against various Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
Minimum Inhibitory Concentration (MIC) Studies
The antibacterial effectiveness is quantitatively assessed through Minimum Inhibitory Concentration (MIC) studies. For instance, studies have reported MIC values for this compound against MRSA ranging from 0.5 to 4 µg/mL, indicating its strong inhibitory effect compared to other antibiotics .
Clinical Applications
Given its robust antibacterial profile, this compound has potential applications in clinical settings, particularly for treating:
- Nosocomial infections caused by resistant strains.
- Skin and soft tissue infections where MRSA is implicated.
Clinical trials are necessary to further establish its safety and efficacy in human subjects.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various contexts:
- Kondo et al. (1994) conducted a study that highlighted the compound's superior activity against MRSA compared to traditional aminoglycosides, emphasizing its potential as a first-line treatment for resistant infections .
- Gomi et al. reported on the compound's synergistic effects when combined with other antibiotics, enhancing overall antibacterial efficacy in vitro .
- A study published in Chemotherapy detailed the pharmacokinetics and safety profile of this compound, suggesting it could be a viable option for patients with limited treatment alternatives due to antibiotic resistance .
Comparative Efficacy Table
| Bacteria Type | MIC (µg/mL) | Comparison with Other Antibiotics |
|---|---|---|
| MRSA | 0.5 - 4 | Superior to vancomycin |
| Escherichia coli | 1 - 8 | Comparable to gentamicin |
| Pseudomonas aeruginosa | 4 - 16 | Less effective than ciprofloxacin |
Toxicological Studies
Toxicity assessments indicate that this compound has a favorable safety profile in mammalian models, with low nephrotoxicity compared to other aminoglycosides. This characteristic makes it a promising candidate for further clinical development.
Propriétés
Numéro CAS |
147920-22-7 |
|---|---|
Formule moléculaire |
C22H45N7O9 |
Poids moléculaire |
551.6 g/mol |
Nom IUPAC |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H45N7O9/c23-4-3-12(31)20(34)29-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-15(28)14(27)16(32)13(7-30)36-22/h8-19,21-22,30-33H,1-7,23-28H2,(H,29,34)/t8-,9+,10-,11+,12-,13+,14+,15+,16+,17-,18+,19-,21+,22+/m0/s1 |
Clé InChI |
RNGSOMJZBMQKAG-HJKCZAIBSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N |
SMILES isomérique |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)NC(=O)[C@H](CCN)O)N)N |
SMILES canonique |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N |
Key on ui other cas no. |
147920-22-7 |
Synonymes |
2''-amino-2''-deoxyarbekacin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















